(-)-Bromocyclen

Acute toxicity Mammalian safety margin Cyclodiene organochlorine LD50

(-)-Bromocyclen is the laevorotatory enantiomer of the synthetic cyclodiene organochlorine insecticide bromocyclen (CAS 1715-40-8, molecular formula C₈H₅BrCl₆, MW 393.75). The compound acts as a non‑competitive antagonist at the GABA‑gated chloride channel in arthropod nervous systems, blocking chloride ion flux and producing hyperexcitation, paralysis, and death of target ectoparasites.

Molecular Formula C8H19BrN4
Molecular Weight 251.17 g/mol
Cat. No. B15341675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Bromocyclen
Molecular FormulaC8H19BrN4
Molecular Weight251.17 g/mol
Structural Identifiers
SMILESC1CNCCN(CCNCCN1)Br
InChIInChI=1S/C8H19BrN4/c9-13-7-5-11-3-1-10-2-4-12-6-8-13/h10-12H,1-8H2
InChIKeyPZWVPSYRUMUGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bromocyclen: Cyclodiene Organochlorine Insecticide – Identity, Chirality, and Sourcing Overview


(-)-Bromocyclen is the laevorotatory enantiomer of the synthetic cyclodiene organochlorine insecticide bromocyclen (CAS 1715-40-8, molecular formula C₈H₅BrCl₆, MW 393.75) [1]. The compound acts as a non‑competitive antagonist at the GABA‑gated chloride channel in arthropod nervous systems, blocking chloride ion flux and producing hyperexcitation, paralysis, and death of target ectoparasites [2]. Bromocyclen was historically formulated as Alugan, Bromodan, and Bromociclen for veterinary control of mites, ticks, and fleas on domestic animals and livestock [2]. The molecule possesses three chiral centres in its bicyclo[2.2.1]hept‑2‑ene scaffold, generating multiple stereoisomers; commercial products were supplied as a racemic mixture [2]. Due to its high bioaccumulation potential (log Kow 5.9) and persistence in sewage sludge and freshwater fish, bromocyclen was withdrawn from the EU market pre‑2002, but remains an important analytical reference standard for environmental monitoring and enantioselective fate studies [3].

Why Generic Cyclodiene Substitution Cannot Replace (-)-Bromocyclen in Analytical and Environmental Research


Although bromocyclen belongs to the cyclodiene organochlorine class alongside aldrin, dieldrin, endosulfan, and toxaphene, generic substitution is precluded by three factors that fundamentally alter analytical, toxicological, and environmental fate behaviour. First, mammalian acute toxicity differs by over two orders of magnitude: the rat oral LD₅₀ of bromocyclen (>6 g kg⁻¹) is roughly 130‑fold higher than that of dieldrin (~46 mg kg⁻¹), endosulfan (~43 mg kg⁻¹) or toxaphene (~50 mg kg⁻¹) [1]. Second, bromocyclen is explicitly described as less lipophilic than lindane and is eliminated faster than most organochlorine compounds, directly affecting its bioaccumulation kinetics and withdrawal times in treated animals [2]. Third, the presence of three chiral centres creates a distinct enantiomeric pair whose individual stereoisomers exhibit preferential enzymatic metabolism in fish, a phenomenon not shared by achiral or differently‑configured cyclodienes; the first‑eluting (-)-enantiomer is selectively degraded in rainbow trout and bream muscle, whereas the (+)-enantiomer is preferentially degraded in other fish species [3][4]. These quantitative differences mean that substituting a generic cyclodiene standard for enantiopure (-)-bromocyclen would compromise both the accuracy of enantioselective environmental monitoring and the validity of toxicokinetic modelling.

(-)-Bromocyclen: Quantitative Differentiation Evidence Against Closest Cyclodiene Analogs


Acute Oral Mammalian Toxicity: Bromocyclen vs. Dieldrin, Endosulfan, and Toxaphene

The acute oral toxicity of racemic bromocyclen in rats (LD₅₀ = 6 g kg⁻¹ [≡ 6 000 mg kg⁻¹]; also reported as 12 500 mg kg⁻¹ for technical material) is substantially lower than that of the structurally related cyclodiene insecticides dieldrin (LD₅₀ ≈ 46 mg kg⁻¹), endosulfan (LD₅₀ ≈ 43 mg kg⁻¹), and toxaphene (LD₅₀ ≈ 50 mg kg⁻¹) [1][2]. This represents an acute toxicity reduction of approximately 130‑fold relative to these common cyclodiene comparators, as explicitly noted in the veterinary pharmacological literature: 'Die akute Toxizität von Bromocyclen ist wesentlich geringer als bei anderen Organochlorverbindungen' [1]. Sub‑lethal repeat‑dose studies reinforce this profile; rats tolerated 500 mg kg⁻¹ day⁻¹ orally for 28 days without adverse effects [1].

Acute toxicity Mammalian safety margin Cyclodiene organochlorine LD50

Lipophilicity and Pharmacokinetic Clearance: Bromocyclen vs. Lindane and Organochlorine Class

Veterinary pharmacokinetic data explicitly state that bromocyclen is less lipophilic than lindane (gamma‑HCH) and is eliminated faster than most organochlorine compounds [1]. This is noteworthy because lindane has a well‑established log Kow of 3.2–3.9, yet bromocyclen's experimentally determined log Kow is higher (5.9) [2]; the pharmacological observation 'weniger lipophil als Lindan' therefore likely refers to measured tissue‑distribution lipophilicity (e.g., HPLC‑derived log k′) rather than simple octanol‑water partitioning, differentiating bromocyclen's in‑vivo behaviour from that predicted by log Kow alone. The practical consequence is that bromocyclen had shorter withdrawal periods in treated livestock compared to dieldrin and other persistent organochlorines, while still exhibiting a high affinity for adipose tissue and secretion into milk [1].

Lipophilicity Pharmacokinetics Organochlorine elimination Bioaccumulation

Enantiomer-Specific Metabolism in Fish: (-)-Bromocyclen vs. (+)-Bromocyclen

The first gas‑chromatographic separation of bromocyclen enantiomers in environmental samples, achieved by Pfaffenberger et al. (1994) using chiral capillary GC with modified cyclodextrin phases, revealed preferential enzymatic metabolism of the first‑eluting (-)-enantiomer in muscle tissue of rainbow trout from Danish fish farms and in orfe, bream, and pike from the River Stör [1]. Concentrations of total bromocyclen in these fish ranged from 0.09 to 1.23 mg kg⁻¹ fat [1]. A subsequent study on bream from the same river system confirmed preferential degradation of (+)-bromocyclen in bream muscle, whereas no significant enantiomeric excess was detectable in water samples, indicating that enantioselective metabolism occurs in biota but not abiotically [2]. This species‑dependent and enantiomer‑specific biotransformation is not observed for achiral organochlorines such as dieldrin or toxaphene.

Enantioselective metabolism Chiral environmental fate Bromocyclen enantiomer degradation

Analytical Detection Sensitivity: Bromocyclen Single‑Enantiomer Detection Limits by SPME‑GC‑ECD

Fidalgo‑Used et al. (2008) developed a solid‑phase microextraction (SPME) enantioselective GC method using a commercial CP‑Chirasil‑Dex CB chiral column, achieving detection limits of 0.2 ng L⁻¹ for each individual bromocyclen enantiomer with electron‑capture detection (ECD) [1]. When compared with inductively coupled plasma mass spectrometry (ICP‑MS) detection on the same platform, ICP‑MS offered a detection limit of 7 ng L⁻¹ as Br, equivalent to 36 ng L⁻¹ for each enantiomer, demonstrating that ECD provides approximately 180‑fold greater sensitivity for bromocyclen per‑enantiomer quantification [1]. This method was validated in spiked trout tissue extracts, achieving enantiomer resolution with a temperature program from 50 °C (held 1 min) to 140 °C at 40 °C min⁻¹, then to 155 °C at 0.2 °C min⁻¹ [1].

Detection limit Enantioselective GC SPME‑GC‑ECD Bromocyclen residue analysis

Procurement‑Relevant Application Scenarios for (-)-Bromocyclen in Analytical, Environmental, and Toxicology Research


Enantiomer‑Specific Analytical Reference Standard for Environmental Monitoring

Laboratories performing chiral GC analysis of bromocyclen residues in fish tissue, sewage sludge, or surface water require authenticated enantiopure (-)-bromocyclen as a calibration standard to resolve and quantify individual enantiomers. The validated SPME‑GC‑ECD method (LOD 0.2 ng L⁻¹ per enantiomer) relies on a CP‑Chirasil‑Dex CB column with a defined temperature program, and the availability of single‑enantiomer standards is essential for determining enantiomeric ratios that reveal preferential biological degradation [1].

Pharmacokinetic and Toxicokinetic Modelling Studies

Because bromocyclen is less lipophilic than lindane and is eliminated faster than most organochlorines, it serves as a mechanistically distinct comparator in pharmacokinetic studies of cyclodiene accumulation and clearance [2]. Researchers investigating tissue distribution, milk secretion, and withdrawal kinetics in food‑producing animals benefit from the compound's unique lipophilicity‑elimination profile, which differs qualitatively from that of dieldrin, endosulfan, or toxaphene.

Mammalian Toxicology Studies Requiring Low Acute Toxicity Cyclodiene Reference

When experimental designs require a cyclodiene organochlorine with substantially lower acute mammalian toxicity to serve as a negative control or low‑toxicity comparator, bromocyclen (rat oral LD₅₀ ≥ 6 000 mg kg⁻¹) offers a >100‑fold safety margin over dieldrin (LD₅₀ ≈ 46 mg kg⁻¹), endosulfan (LD₅₀ ≈ 43 mg kg⁻¹), and toxaphene (LD₅₀ ≈ 50 mg kg⁻¹) [3]. This property also reduces institutional biosafety and waste‑disposal burdens associated with highly toxic cyclodiene standards.

Method Development and Validation for Chiral Separation of Organochlorine Pesticides

Bromocyclen's three chiral centres and well‑characterised enantiomer elution order on modified cyclodextrin GC phases make it an ideal probe analyte for developing and validating new chiral stationary phases or multidimensional GC methods for organochlorine pesticide multi‑residue analysis [1][4]. The compound's known preferential metabolism in fish provides a built‑in positive control for chromatographic resolution quality assurance.

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